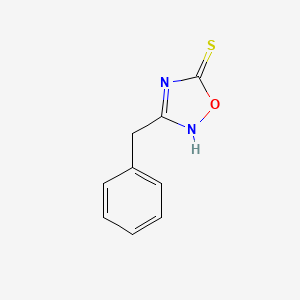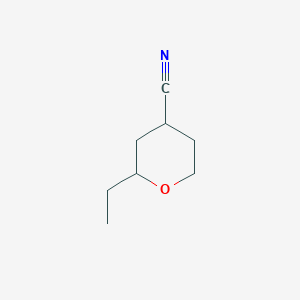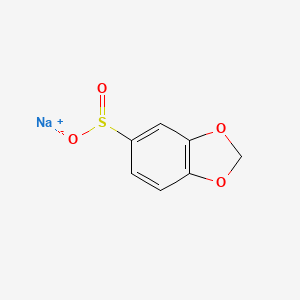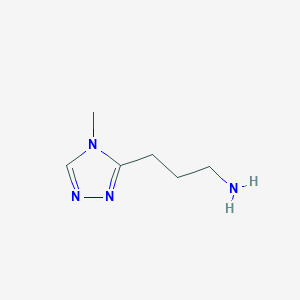
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pentanedioate backbone, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 1,5-Dimethyl 3-(2-bromophenyl)pentanedioate typically involves the esterification of 3-(2-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is a potential precursor for the synthesis of drug candidates with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,5-Dimethyl 3-(2-bromophenyl)pentanedioate exerts its effects involves the interaction of its functional groups with molecular targets. For instance, the ester groups can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols. The bromophenyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
1,5-Dimethyl 3-(2-bromophenyl)pentanedioate can be compared with similar compounds such as:
Dimethyl 3-(2-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 3-(2-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl 3-(2-iodophenyl)pentanedioate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C13H15BrO4 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
dimethyl 3-(2-bromophenyl)pentanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)7-9(8-13(16)18-2)10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
SJOSUFYXAPMWNO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC(=O)OC)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)





![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)


